molecular formula C18H20N4O9 B11961834 3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate CAS No. 853355-95-0

3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate

Cat. No.: B11961834
CAS No.: 853355-95-0
M. Wt: 436.4 g/mol
InChI Key: MXFMBXJAKDADJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The picrate form of this compound indicates that it is a salt or ester of picric acid, which is often used in chemical analysis and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate typically involves the reaction of 2-methoxyphenylacetonitrile with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The resulting product is then treated with picric acid to form the picrate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and chemical analysis.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(2-hydroxyphenyl)-1-propanone
  • 3-(Dimethylamino)-1-(2-chlorophenyl)-1-propanone
  • 3-(Dimethylamino)-1-(2-nitrophenyl)-1-propanone

Uniqueness

3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as hydroxy, chloro, or nitro groups. The presence of the picrate form also enhances its stability and solubility, making it suitable for various applications.

Properties

CAS No.

853355-95-0

Molecular Formula

C18H20N4O9

Molecular Weight

436.4 g/mol

IUPAC Name

3-(dimethylamino)-1-(2-methoxyphenyl)propan-1-one;2,4,6-trinitrophenol

InChI

InChI=1S/C12H17NO2.C6H3N3O7/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8-9H2,1-3H3;1-2,10H

InChI Key

MXFMBXJAKDADJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=CC=C1OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.